4-Trifluoromethyl-2'-methylbenzophenone
Description
4-Trifluoromethyl-2'-methylbenzophenone is a benzophenone derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and a methyl (-CH₃) group at the 2'-position of the benzophenone scaffold.
Properties
Molecular Formula |
C15H11F3O |
|---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
(2-methylphenyl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H11F3O/c1-10-4-2-3-5-13(10)14(19)11-6-8-12(9-7-11)15(16,17)18/h2-9H,1H3 |
InChI Key |
YYOAPOAKVFTPMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzophenone Derivatives
Structural and Substituent Effects
The following table summarizes key structural analogs and their substituent effects:
Key Observations:
- Trifluoromethyl vs.
- Methyl vs. Methoxy : The 2'-methyl group in the target compound is less polar than methoxy (-OCH₃) analogs, likely increasing its membrane permeability in biological systems .
- Positional Isomerism : Shifting substituents (e.g., CF₃ from 4 to 3') alters electronic distribution, impacting reactivity and interaction with biological targets .
Physical and Chemical Properties
- Melting/Boiling Points: 2-Hydroxy-5-methylbenzophenone: M.p. 83–85°C, B.p. ~312°C (estimated) . 3-Methoxy-3",4"-methylbenzophenone: B.p. 238–240°C at 35 mm Hg . this compound: Expected higher thermal stability than hydroxy/methoxy analogs due to -CF₃, though exact data are unavailable.
- Solubility: Hydroxy-containing analogs (e.g., 2-hydroxy-5-methylbenzophenone) exhibit higher water solubility due to hydrogen bonding, whereas the target compound’s -CF₃ and -CH₃ groups favor organic solvents .
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